Sarafotoxin S6b

Endothelin Receptor Antagonism Human Coronary Artery Pharmacology ETA Receptor Subtype Differentiation

Sarafotoxin S6b (SRTX-b, CAS 120972-53-4) is a 21-amino acid vasoconstrictor peptide originally isolated from the venom of Atractaspis engaddensis, belonging to the sarafotoxin family that shares high structural homology with mammalian endothelin (ET) peptides. As a non-selective agonist of both ETA and ETB receptors, S6b induces potent concentration-dependent contractions in various vascular preparations, with reported Ki values of 0.27 nM in coronary artery and 0.55 nM in saphenous vein.

Molecular Formula C110H159N27O34S5
Molecular Weight 2563.9 g/mol
CAS No. 120972-53-4
Cat. No. B1142455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarafotoxin S6b
CAS120972-53-4
Molecular FormulaC110H159N27O34S5
Molecular Weight2563.9 g/mol
Structural Identifiers
InChIInChI=1S/C110H159N27O34S5/c1-9-55(6)88(108(168)130-77(110(170)171)40-59-45-116-64-22-14-13-21-62(59)64)136-107(167)87(54(4)5)135-102(162)76(44-86(148)149)128-93(153)67(29-31-82(114)141)121-99(159)73(41-60-46-115-52-117-60)126-106(166)81-49-174-173-48-63(113)90(150)131-78(47-138)103(163)134-79-50-175-176-51-80(105(165)123-70(37-53(2)3)96(156)124-72(39-58-25-27-61(140)28-26-58)97(157)125-71(98(158)133-81)38-57-19-11-10-12-20-57)132-94(154)68(30-32-83(142)143)120-91(151)65(23-15-17-34-111)118-101(161)75(43-85(146)147)129-109(169)89(56(7)139)137-95(155)69(33-36-172-8)122-100(160)74(42-84(144)145)127-92(152)66(119-104(79)164)24-16-18-35-112/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,116,138-140H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H2,114,141)(H,115,117)(H,118,161)(H,119,164)(H,120,151)(H,121,159)(H,122,160)(H,123,165)(H,124,156)(H,125,157)(H,126,166)(H,127,152)(H,128,153)(H,129,169)(H,130,168)(H,131,150)(H,132,154)(H,133,158)(H,134,163)(H,135,162)(H,136,167)(H,137,155)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1
InChIKeyZHRYDGYRZIWZPS-RAALVGGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sarafotoxin S6b (CAS 120972-53-4): A Non-Selective Endothelin Receptor Agonist for Cardiovascular Research Procurement


Sarafotoxin S6b (SRTX-b, CAS 120972-53-4) is a 21-amino acid vasoconstrictor peptide originally isolated from the venom of Atractaspis engaddensis, belonging to the sarafotoxin family that shares high structural homology with mammalian endothelin (ET) peptides [1]. As a non-selective agonist of both ETA and ETB receptors, S6b induces potent concentration-dependent contractions in various vascular preparations, with reported Ki values of 0.27 nM in coronary artery and 0.55 nM in saphenous vein [2]. The peptide's structure is defined by two critical disulfide bridges (Cys1–Cys15 and Cys3–Cys11), which are essential for its pharmacological activity [3]. S6b serves as a key pharmacological tool for probing endothelin receptor signaling mechanisms and for evaluating endothelin receptor antagonists in preclinical cardiovascular research [4].

Why Sarafotoxin S6b Cannot Be Substituted with S6c or ET-1 in Endothelin Receptor Pharmacology Studies


Generic substitution within the endothelin/sarafotoxin peptide family is not scientifically justifiable due to fundamental differences in receptor subtype engagement, antagonist sensitivity profiles, and in vivo hemodynamic response patterns. Sarafotoxin S6c functions as an ETB-selective agonist with 100- to 10,000-fold reduced ETA receptor affinity relative to S6b , while ET-1 exhibits distinct ETB-receptor co-activation behavior that significantly modifies ETA-mediated contractile responses—a phenomenon not observed with S6b in rat mesenteric arteries [1]. Moreover, ET-1 and S6b produce differential antagonist sensitivity to BQ-123 and FR139317 in human coronary artery [2], and in conscious rats, ET-1 produces a biphasic depressor-pressor response whereas S6b produces only sustained pressor effects [3]. These compound-specific pharmacological signatures preclude the use of S6b as a generic substitute for ET-1 or S6c without compromising experimental interpretability and data reproducibility.

Quantitative Comparative Evidence: Sarafotoxin S6b Versus ET-1, ET-3, and S6c in Validated Pharmacological Assays


Differential Antagonist Sensitivity: Sarafotoxin S6b Shows 129-Fold Higher BQ-123 Sensitivity Than ET-1 in Human Coronary Artery

In human isolated coronary artery ring segments, the selective ETA receptor antagonist BQ-123 exhibited markedly different potencies against S6b-induced contractions versus ET-1-induced contractions. BQ-123 at 0.1 μM antagonized S6b contractions with a pKB of 7.86, whereas 10 μM BQ-123 was required to antagonize ET-1 contractions with a pKB of only 5.75 [1]. Similarly, the ETA antagonist FR139317 was more potent against S6b (pKB 8.24-8.47) than against ET-1 (pKB 6.11) [1]. This differential antagonist sensitivity provides direct evidence that ET-1 and S6b contract the human coronary artery via distinct ETA receptor subtypes or conformational states [1].

Endothelin Receptor Antagonism Human Coronary Artery Pharmacology ETA Receptor Subtype Differentiation

Absence of ETB Receptor Co-Activation Modulation: Sarafotoxin S6b Responses Are Insensitive to ETB Desensitization Unlike ET-1

In rat isolated mesenteric arteries, pre-treatment with S6c to desensitize ETB receptors significantly increased the potency of ET-1 and increased the pKB value for the ETA antagonist FR139317, indicating that ET-1-mediated ETA contractions are modulated by co-activation of ETB receptors. In contrast, neither the potency of S6b nor the pKB values for FR139317 estimated using S6b as the agonist were affected by ETB-receptor desensitization [1]. Additionally, segments pre-contracted with submaximal concentrations of S6b and ET-3, but not ET-1, rapidly relaxed following wash-out or FR139317 administration [1].

ETB Receptor Desensitization Rat Mesenteric Artery Receptor Cross-Talk Pharmacology

In Vivo Hemodynamic Response: Sarafotoxin S6b Lacks the Initial Depressor Phase Observed with ET-1

In conscious, freely-moving rats, intravenous administration of ET-1 (0.67 nmol/kg) produced a biphasic response: a transient tachycardia and fall in arterial blood pressure (depressor phase), followed by a long-lasting increase in arterial pressure, bradycardia, and decreased cardiac output. In contrast, S6b at the identical dose (0.67 nmol/kg) produced only the sustained cardiovascular responses without any initial depressor phase [1]. Additionally, ET-1 produced greater and longer-lasting pressor and vasoconstrictor responses than S6b in multiple vascular preparations [1].

In Vivo Cardiovascular Pharmacology Hemodynamic Response Profiling Conscious Rat Model

Structural Determinant of Potency: Natural Disulfide Bridge Configuration (Type A) Confers 100-Fold Higher Coronary Vasospasm Potency

Synthetic analogues of S6b with different disulfide bridge configurations demonstrate that the natural Type A configuration (Cys1–Cys15, Cys3–Cys11) is essential for full pharmacological potency. In the rat Langendorff heart preparation, Type A S6b produced coronary vasospasm with approximately 100-fold higher potency than Type B S6b (Cys1–Cys11, Cys3–Cys15) [1]. Type A S6b at 0.3-3 nmol/kg (i.v.) produced sustained pressor effects, whereas Type B did not kill any mouse at doses up to 50 nmol/kg [1]. These findings confirm that the specific disulfide bridge pattern defines the pharmacologically active conformation of S6b [1].

Disulfide Bridge Configuration Structure-Activity Relationship Coronary Vasospasm

Agonist Potency Order in Human Coronary Artery: Sarafotoxin S6b Matches ET-1 Potency (pD2 8.16 vs 8.27)

In endothelium-intact human coronary artery ring segments, the order of agonist potency (pD2 values) was determined as: ET-1 (8.27) approximately equal to sarafotoxin S6b (8.16) > big-ET-1 (<7.1) approximately equal to ET-3 (<6.9) [1]. The ETB-selective agonist [Ala1,3,11,15]ET-1 caused significant contraction only at 1 μM, while 0.3 μM big-ET-3 had no effect [1]. These data establish that S6b and ET-1 are equipotent as non-selective agonists in this clinically relevant human vascular preparation, whereas selective ETB agonists and ET-3 exhibit substantially lower potency [1].

Human Coronary Artery Agonist Potency Ranking Endothelin Receptor Pharmacology

Human Saphenous Vein Contraction: Sarafotoxin S6b Produces Full Maximal Response Versus Partial Response of ETB-Selective Agonists

In human saphenous vein preparations, ET-1 and S6b elicited potent concentration-dependent contractions with similar pD2 values and similar maximal responses. In contrast, selective ETB-receptor agonists including S6c and IRL1620 produced maximal responses that were only about one-third of the maximal response to ET-1 [1]. This quantitative difference in efficacy demonstrates that S6b engages the full contractile machinery of the human saphenous vein, whereas ETB-selective agonists are partial agonists in this tissue [1].

Human Saphenous Vein Receptor Heterogeneity Maximal Contractile Response

Validated Research Applications for Sarafotoxin S6b Procurement in Cardiovascular Pharmacology


Characterization of Novel ETA Receptor Antagonists Requiring High Sensitivity Assays

S6b-induced contractions in human coronary artery exhibit approximately 129-fold higher sensitivity to BQ-123 antagonism compared to ET-1-induced contractions (pKB 7.86 vs 5.75) [1]. This enhanced antagonist sensitivity makes S6b the agonist of choice when screening novel ETA antagonists, particularly when detecting weak or partial antagonist activity that may be missed using ET-1 as the agonist. Additionally, the absence of ETB receptor co-activation modulation with S6b [2] eliminates a confounding variable in antagonist characterization studies.

In Vivo Studies of Sustained Pressor Mechanisms Without Depressor Phase Interference

Unlike ET-1, which produces an initial transient depressor phase and tachycardia before sustained pressor effects, S6b (0.67 nmol/kg i.v.) produces only sustained pressor and vasoconstrictor responses in conscious rats [3]. This clean monophasic hemodynamic profile enables unambiguous interpretation of sustained pressor mechanisms and simplifies data analysis in studies evaluating antihypertensive compounds or investigating long-term blood pressure regulation pathways. S6b is the preferred agonist for in vivo protocols where biphasic hemodynamic responses would confound experimental outcomes.

ETB Receptor-Independent ETA Pharmacology in Rat Mesenteric Arteries

ET-1-mediated ETA contractions in rat mesenteric arteries are significantly modified by co-activation of ETB receptors, as demonstrated by increased ET-1 potency following ETB desensitization. In contrast, neither S6b potency nor antagonist sensitivity against S6b is affected by ETB receptor desensitization [2]. Researchers studying isolated ETA receptor function or evaluating ETA antagonists without ETB cross-talk interference must select S6b over ET-1. This property is particularly critical when quantifying antagonist pKB values, as ETB modulation alters apparent antagonist affinity when ET-1 is used as agonist [2].

Full Efficacy Vasoconstriction Models in Human Vascular Tissues

In human saphenous vein, S6b produces full maximal contractile responses equivalent to ET-1, whereas ETB-selective agonists (S6c, IRL1620) produce only approximately one-third of the maximal response [4]. For pharmacological studies requiring complete tissue activation and full-range concentration-response curves, S6b provides the necessary efficacy that partial ETB agonists cannot achieve. This full agonist profile is essential for accurate determination of antagonist potency and for studies investigating the complete contractile capacity of human vascular smooth muscle [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarafotoxin S6b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.